6-Chloro-5-nitropyrimidine-2,4(1h,3h)-dione

Purity Analysis Quality Control HPLC

Medicinal chemistry programs lose weeks re-optimizing syntheses when substituting inconsistently activated pyrimidine scaffolds. 6-Chloro-5-nitrouracil (CAS 6630-30-4) resolves this with its uniquely synergistic dual-activation pattern-the C5 nitro group strongly polarizes the C6 chlorine for predictable, high-yield SNAr chemistry. • 99.5% batch-to-batch HPLC purity minimizes side products, delivering SAR data directly attributable to the target molecule. • 10-20% yield advantage in Pd-catalyzed aminations vs. traditional methods, accelerating lead optimization. • Defined mp 220-222 °C and aqueous solubility 1.7 g/L enable robust kilo-scale process development.

Molecular Formula C4H2ClN3O4
Molecular Weight 191.53 g/mol
CAS No. 6630-30-4
Cat. No. B1347302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-5-nitropyrimidine-2,4(1h,3h)-dione
CAS6630-30-4
Molecular FormulaC4H2ClN3O4
Molecular Weight191.53 g/mol
Structural Identifiers
SMILESC1(=C(NC(=O)NC1=O)Cl)[N+](=O)[O-]
InChIInChI=1S/C4H2ClN3O4/c5-2-1(8(11)12)3(9)7-4(10)6-2/h(H2,6,7,9,10)
InChIKeyGPFMSTOIHBOPQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione (CAS 6630-30-4): A Strategic Heterocyclic Building Block for Nucleoside and Purine Analog Synthesis


6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione (CAS 6630-30-4) is a halogenated, nitro-substituted pyrimidinedione with the molecular formula C₄H₂ClN₃O₄ and a molecular weight of 191.53 g/mol . It features a pyrimidine-2,4-dione core bearing a chlorine atom at the 6-position and a strong electron-withdrawing nitro group at the 5-position. These dual activation sites render it a highly versatile and strategic electrophilic building block . The compound is primarily employed as a key intermediate in the synthesis of structurally diverse nucleoside analogues, purine derivatives, and other biologically active heterocyclic scaffolds, a role that is directly enabled by its unique pattern of substituents [1].

Why Generic Substitution of 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione (CAS 6630-30-4) Fails: Critical Reactivity and Purity Pitfalls


The assumption that 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione can be freely replaced by any 5-nitropyrimidine or chloropyrimidine analog is scientifically unsound due to the profound and synergistic influence of its specific substitution pattern on its reactivity and physical properties. The simultaneous presence of the strong electron-withdrawing nitro group at position 5 and the chlorine leaving group at position 6 creates a uniquely activated electrophilic center for nucleophilic aromatic substitution (SNAr) that is not present in non-nitro, non-chloro, or differently substituted analogs [1]. Furthermore, the nitro group significantly impacts the compound's solubility, melting point, and stability, with a reported melting point of 220-222 ºC and a calculated aqueous solubility of 1.7 g/L at 25 ºC . Substituting with a compound that has a different substitution pattern or even a slightly different halogen (e.g., bromo instead of chloro) can lead to drastically different reaction rates, lower yields, and the need for complete re-optimization of synthetic protocols, thereby undermining research reproducibility and increasing downstream costs [2].

Quantitative Differentiation Evidence for 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione (CAS 6630-30-4) vs. In-Class Comparators


Batch-to-Batch Reproducibility: Certified Purity of 99.5% by HPLC Ensures Consistent Reaction Outcomes

The compound is supplied by a commercial vendor with a batch-specific purity of 99.5% (HPLC, 214 nm) . This level of purity is verified analytically, exceeding the common industry standard of 97% and the baseline 95% purity offered by numerous generic suppliers . High and validated purity minimizes the risk of side reactions and ensures reproducible yields, which is a critical parameter for scale-up and for generating reliable Structure-Activity Relationship (SAR) data in medicinal chemistry programs.

Purity Analysis Quality Control HPLC Procurement Reproducibility

Efficient and Reliable Synthesis: A 60% Yield from 6-Chlorouracil Provides a Benchmark for Process Planning

A documented synthetic route for the preparation of 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione proceeds via the nitration of 6-chlorouracil, affording the target compound in a reported yield of approximately 60% [1]. In contrast, the related synthetic intermediate 2,4-diamino-6-chloro-5-nitropyrimidine is synthesized from guanidine hydrochloride in a yield of 63.5% . While yields are similar, the distinct starting materials and reaction conditions for each pathway provide crucial, pre-validated options for process chemists. This quantitative data serves as a realistic benchmark for yield optimization and cost analysis when scaling up multi-step syntheses of advanced intermediates like nucleoside analogs [2].

Synthesis Yield Process Chemistry 6-Chlorouracil Nitration

Enhanced Electrophilicity for Nucleophilic Substitution: The Synergistic Activating Effect of 5-NO2 and 6-Cl Groups

The reactivity of 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione in nucleophilic aromatic substitution (SNAr) is fundamentally enhanced by the strong electron-withdrawing nitro group at the 5-position, which activates the adjacent C6 carbon bearing the chlorine leaving group [1]. This class of 4(6)-chloro-5-nitropyrimidines undergoes rapid ring cleavage even with dilute sodium hydroxide at room temperature, a reaction not observed with non-nitro or non-chloro analogs [1]. This heightened and predictable reactivity profile allows for milder reaction conditions and faster reaction times compared to less activated pyrimidine scaffolds, which often require harsher conditions or catalysts for the same transformation [2].

Reactivity Nucleophilic Substitution SNAr Electron-Withdrawing Group Mechanism

Superior Yields in Palladium-Catalyzed Amination: A 10-20% Advantage Over Traditional SNAr Methods

When employed in palladium-catalyzed C-N coupling reactions, chloro-substituted 5-nitropyrimidines, the class to which 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione belongs, provide yields that are 10-20% higher than those obtained using traditional aromatic nucleophilic substitution (SNAr) methods [1]. This yield advantage is significant for the efficient construction of mono- and di-substituted pyrimidine libraries, particularly for the synthesis of nucleoside and purine intermediates where high step economy is essential [2]. This data positions the compound as a superior substrate for modern Pd-catalyzed cross-coupling protocols over alternative, less reactive 5-nitropyrimidines lacking a suitable halogen leaving group.

Catalysis Amination Palladium Yield C-N Coupling Synthetic Methodology

Defined Physicochemical Profile: Melting Point of 220-222 °C and Solubility of 1.7 g/L Enable Streamlined Process Development

The compound's solid-state identity and solution behavior are defined by a sharp melting point of 220-222 °C and a calculated aqueous solubility of 1.7 g/L at 25 °C . These well-defined physical constants are critical for identity verification (e.g., via melting point determination) and for the design of work-up, purification, and crystallization protocols. In contrast, many structurally similar but less well-characterized analogs may exhibit broader melting ranges or have no published solubility data, introducing uncertainty into process development and scale-up activities .

Physicochemical Properties Melting Point Solubility Formulation Process Development

High-Value Application Scenarios for 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione (CAS 6630-30-4) Based on Differentiated Evidence


Medicinal Chemistry: High-Fidelity Synthesis of Targeted Nucleoside Analogue Libraries

The combination of high batch-to-batch purity (99.5% by HPLC) and a well-defined, activated electrophilic center makes 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione an ideal core scaffold for the parallel synthesis of purine and pyrimidine nucleoside analogue libraries [1]. Its predictable and enhanced reactivity in Pd-catalyzed amination, providing a 10-20% yield advantage over traditional methods, allows medicinal chemists to rapidly explore chemical space around the 6-position with diverse amines to generate Structure-Activity Relationship (SAR) data [2]. The high purity minimizes side-product formation, ensuring that biological assay results are directly attributable to the intended target molecule, thereby accelerating lead optimization campaigns.

Process Chemistry: Scalable and Reproducible Production of Key Pharmaceutical Intermediates

For process chemists, the availability of reliable physicochemical data (melting point 220-222 °C, solubility 1.7 g/L) and a documented synthetic yield benchmark (ca. 60% from 6-chlorouracil) provides a solid foundation for developing robust, scalable manufacturing processes [3]. The defined melting point facilitates in-process quality control and identity testing, while the solubility information is crucial for designing efficient extractions, crystallizations, and solvent systems for reactions on a multi-kilogram scale. The compound's status as a key intermediate for antiviral agents like tenofovir further underscores its industrial relevance [1].

Academic Research: Reliable Building Block for Novel Heterocycle and Methodology Development

In academic settings, where resource constraints often limit extensive optimization, 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione serves as a reliable and versatile platform for exploring new synthetic methodologies and constructing novel heterocyclic architectures [1]. Its dual functionality (electrophilic chlorine and reducible nitro group) allows for sequential, chemoselective transformations without the need for harsh conditions or expensive protecting group strategies, as evidenced by its facile ring cleavage with dilute base at room temperature [4]. This enables the efficient synthesis of complex, fused ring systems for fundamental chemical biology studies and materials science applications.

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